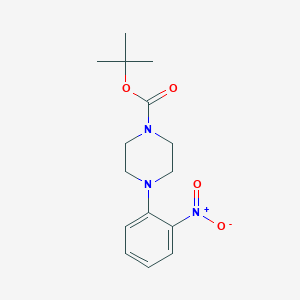

1-Boc-4-(2-nitrophenyl)piperazine

Description

Properties

IUPAC Name |

tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18(20)21/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGIZVUOLBRDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620332 | |

| Record name | tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170017-73-9 | |

| Record name | tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-(2-nitrophenyl)piperazine: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(2-nitrophenyl)piperazine, with the CAS Number 170017-73-9, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and substituted with a 2-nitrophenyl moiety, makes it a versatile intermediate in medicinal chemistry. The presence of the nitro group allows for further chemical modifications, such as reduction to an amino group, which opens avenues for the creation of diverse chemical libraries for drug discovery. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this important synthetic intermediate.

Chemical Properties and Data

This compound is a stable solid at room temperature. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 170017-73-9 | [1] |

| Molecular Formula | C₁₅H₂₁N₃O₄ | [1] |

| Molecular Weight | 307.34 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The general strategy involves the reaction of 1-Boc-piperazine with an activated 2-nitro-substituted benzene ring.

General Experimental Protocol

A common synthetic route involves the reaction of 1-Boc-piperazine with 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene in the presence of a base.

Materials:

-

1-Boc-piperazine

-

1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

Procedure:

-

To a solution of 1-Boc-piperazine (1.0 equivalent) in an anhydrous polar aprotic solvent, add the base (1.5-2.0 equivalents).

-

To this stirred mixture, add the 2-nitro-halobenzene (1.0-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

dot

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the Boc group, the piperazine ring protons, and the protons of the 2-nitrophenyl group.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Boc (tert-butyl) | ~1.4-1.5 | Singlet |

| Piperazine (CH₂) adjacent to Boc-N | ~3.5-3.7 | Triplet or Multiplet |

| Piperazine (CH₂) adjacent to Aryl-N | ~3.1-3.3 | Triplet or Multiplet |

| Aromatic (Nitrophenyl) | ~7.0-8.0 | Multiplets |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbons of the Boc group, the piperazine ring, and the 2-nitrophenyl group.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Boc (C(CH₃)₃) | ~28 |

| Boc (C=O) | ~154 |

| Boc (C(CH₃)₃) | ~80 |

| Piperazine (C) adjacent to Boc-N | ~40-45 |

| Piperazine (C) adjacent to Aryl-N | ~50-55 |

| Aromatic (C) | ~120-150 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Boc carbamate) | ~1690-1700 |

| N-O (Nitro group) | ~1520 (asymmetric) and ~1350 (symmetric) |

| C-H (aliphatic) | ~2850-3000 |

| C-H (aromatic) | ~3000-3100 |

| C-N | ~1160-1250 |

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), would be expected to show the protonated molecular ion [M+H]⁺ at m/z 308.16.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of drugs with diverse biological activities.

Precursor for Biologically Active Compounds

The primary application of this compound is as a precursor for the synthesis of various derivatives. The 2-nitro group can be readily reduced to a 2-amino group, which can then be further functionalized. This allows for the introduction of a wide variety of substituents, leading to the generation of large chemical libraries for high-throughput screening.

dot

Caption: Role as a versatile synthetic intermediate.

Potential as a Scaffold for Enzyme Inhibitors

Derivatives of nitrophenylpiperazine have been explored as potential enzyme inhibitors. For instance, some nitrophenylpiperazine derivatives have been investigated for their tyrosinase inhibitory activity, which is relevant for conditions involving hyperpigmentation.[3]

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting material for the creation of novel compounds with a wide range of potential biological activities. The data and protocols presented in this guide provide a valuable resource for researchers working with this important chemical entity.

References

In-Depth Technical Guide: Physicochemical Properties of CAS Number 170017-73-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 170017-73-9, which is tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity

The compound associated with CAS number 170017-73-9 is tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate .

-

IUPAC Name: tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate

-

Synonyms: 1-Boc-4-(2-nitrophenyl)piperazine

-

Molecular Formula: C₁₅H₂₁N₃O₄

-

Molecular Weight: 307.35 g/mol

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | 453.5 ± 45.0 °C (Predicted) | |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Not available | |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[3]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[3]

-

Observation and Recording: The temperature at which the first signs of melting are observed (T₁) and the temperature at which the last solid particle melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[2]

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification, formulation, and biological studies.

Principle: A small, measured amount of the solute is added to a specific volume of a solvent, and the mixture is agitated. The solubility is determined by observing whether the solute dissolves completely.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure for Qualitative Solubility:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Procedure: Approximately 10-20 mg of the compound is placed in a test tube.[4] 1 mL of the selected solvent is added.[4] The test tube is sealed and agitated vigorously for 1-2 minutes using a vortex mixer or by hand.[4] The mixture is then allowed to stand, and visual inspection is used to determine if the solid has dissolved.[5] Observations are recorded as soluble, partially soluble, or insoluble.[5]

Procedure for Quantitative Solubility:

-

A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Synthesis Workflow

While a specific, detailed synthesis protocol for CAS 170017-73-9 is not widely published, a common and logical synthetic route for N-arylpiperazines involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. The following diagram illustrates a plausible synthetic workflow.

Caption: Plausible synthesis of tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information detailing the specific biological activity or associated signaling pathways for tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate. This compound is primarily available as a chemical intermediate for synthesis. Researchers investigating this molecule would need to conduct in vitro and in vivo studies to determine its pharmacological profile.

Safety Information

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling solid organic chemicals should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The work should be conducted in a well-ventilated area or a fume hood.

References

- 1. tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | 154590-34-8 [sigmaaldrich.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. saltise.ca [saltise.ca]

An In-depth Technical Guide on the Biological Significance of 1-Boc-4-(2-nitrophenyl)piperazine and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: While direct studies on the mechanism of action of 1-Boc-4-(2-nitrophenyl)piperazine are not extensively available in the public domain, this guide elucidates its role as a crucial synthetic intermediate and explores the well-documented biological activities of the broader nitrophenylpiperazine class of compounds. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2-nitrophenyl group. The Boc group provides a stable yet easily removable protection for one of the piperazine nitrogens, allowing for selective chemical modifications at the other nitrogen. This structural characteristic makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][2]

Role as a Synthetic Intermediate

The primary utility of this compound in medicinal chemistry lies in its function as a building block for the synthesis of a variety of pharmaceutical compounds.[1][3] The presence of the nitro group on the phenyl ring and the Boc-protected piperazine moiety allows for a range of chemical transformations, including:

-

Reduction of the nitro group: The nitro group can be reduced to an amine, which can then participate in various coupling reactions to introduce new functional groups.[4][5]

-

Deprotection of the Boc group: The Boc group can be removed under acidic conditions, revealing a secondary amine that is available for further functionalization.[1]

-

Nucleophilic aromatic substitution: The electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution on the phenyl ring.

These synthetic routes are fundamental in the construction of drug candidates targeting a wide array of biological targets.

The general synthesis of piperazine-containing compounds often involves multi-step reactions. A representative synthetic workflow is depicted below.

Caption: A generalized workflow for the synthesis of piperazine derivatives.

Biological Activities of Nitrophenylpiperazine Derivatives

While the specific biological activity of this compound is not well-characterized, the broader class of nitrophenylpiperazine derivatives has been investigated for a range of pharmacological effects. The piperazine moiety is a common scaffold in many biologically active compounds.[6]

Several studies have demonstrated that piperazine derivatives exhibit significant antimicrobial and antifungal properties.[4][5] These compounds have been tested against various strains of bacteria and fungi, showing promise as potential new anti-infective agents. The mechanism of action in these contexts is often related to the disruption of microbial cell membranes or interference with essential cellular processes.

Piperazine derivatives are well-known for their effects on the central nervous system. They can act as ligands for various neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors.[7] This interaction can lead to a range of effects, from stimulant to antidepressant and antipsychotic activities. The specific activity is highly dependent on the nature and position of the substituents on the piperazine and phenyl rings.

The parent compound, piperazine, has a long history of use as an anthelmintic agent.[8][9] Its mechanism of action involves agonizing the γ-aminobutyric acid (GABA) receptors in nematodes.[10] This leads to hyperpolarization of the muscle cell membrane, causing flaccid paralysis of the worm and its subsequent expulsion from the host.[10] While not directly studied for this compound, this mode of action is a key characteristic of the piperazine pharmacophore.

Recent research has explored nitrophenylpiperazine derivatives as potential tyrosinase inhibitors.[11] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. One study identified a derivative with an indole moiety that exhibited significant tyrosinase inhibitory effects through a mixed-inhibition mechanism.[11]

Quantitative Data on Related Compounds

Quantitative data on the biological activity of this compound is not available. However, for context, the table below summarizes the inhibitory activity of a related nitrophenylpiperazine derivative against tyrosinase.

| Compound | Target | IC50 (µM) | Inhibition Type |

| 4l (indole derivative) | Tyrosinase | 72.55 | Mixed |

Data from a study on nitrophenylpiperazine derivatives as tyrosinase inhibitors.[11]

Experimental Protocols

Detailed experimental protocols for determining the mechanism of action of this compound are not available due to the lack of specific studies. However, a general protocol for assessing tyrosinase inhibitory activity, as described for related compounds, is provided below.

-

Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a separate solution of L-DOPA (substrate) are prepared in a phosphate buffer (pH 6.8).

-

Assay Mixture: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the tyrosinase solution for a set period at a specific temperature (e.g., 10 minutes at 25°C).

-

Reaction Initiation: The reaction is initiated by adding the L-DOPA solution to the enzyme-inhibitor mixture.

-

Measurement: The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is then determined from a dose-response curve.[11]

Signaling Pathways of Related Piperazine Compounds

The signaling pathway for the anthelmintic action of piperazine at the nematode neuromuscular junction is well-established and serves as a model for the potential action of its derivatives.

References

- 1. Buy 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine [smolecule.com]

- 2. 1-Boc-4-(3-Nitrobenzyl)piperazine [myskinrecipes.com]

- 3. chembk.com [chembk.com]

- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Boc-4-(2-nitrophenyl)piperazine from Piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Boc-4-(2-nitrophenyl)piperazine, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves a two-step process commencing with the mono-protection of piperazine with a tert-butoxycarbonyl (Boc) group, followed by the arylation of the second nitrogen atom. Two primary methodologies for the arylation step are presented: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. This guide provides detailed experimental protocols, quantitative data, and a logical workflow to aid in the successful synthesis of the target compound.

Overview of the Synthetic Strategy

The synthesis of this compound begins with the selective protection of one of the nitrogen atoms of piperazine. This is crucial to prevent undesired side reactions and to direct the subsequent arylation to the desired position. The most common and effective method for this mono-protection is the use of di-tert-butyl dicarbonate (Boc)₂O.

Once 1-Boc-piperazine is obtained, the second nitrogen atom is arylated with a 2-nitrophenyl group. This can be achieved through two robust methods:

-

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of 1-Boc-piperazine with an electron-deficient aryl halide, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring, facilitating nucleophilic attack by the piperazine nitrogen.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route for the formation of the C-N bond between 1-Boc-piperazine and a 2-nitrophenyl halide (typically a bromide or iodide).

The choice between these methods may depend on the availability of starting materials, desired reaction conditions, and scalability.

Experimental Protocols

Step 1: Synthesis of 1-Boc-piperazine

This initial step focuses on the mono-protection of piperazine.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve piperazine (1.0 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (2.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 equivalents) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-Boc-piperazine.

-

The product can be further purified by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

Two alternative protocols are provided for the arylation step.

Materials:

-

1-Boc-piperazine

-

1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of 1-Boc-piperazine (1.0 equivalent) in DMF or DMSO, add the 2-nitrophenyl halide (1.0-1.2 equivalents) and a base such as potassium carbonate or triethylamine (2.0 equivalents).[1]

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.[1]

Materials:

-

1-Boc-piperazine

-

2-Bromonitrobenzene or 2-Iodonitrobenzene

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., Xantphos, RuPhos)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.5-2.0 equivalents).

-

Add the 2-nitrophenyl halide (1.0 equivalent) and 1-Boc-piperazine (1.1-1.2 equivalents).

-

Add anhydrous toluene or dioxane via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters for the synthesis of this compound. Note that yields are dependent on specific reaction conditions and purification methods.

Table 1: Reaction Parameters for the Synthesis of 1-Boc-piperazine

| Parameter | Value |

| Piperazine (equiv.) | 1.0 |

| (Boc)₂O (equiv.) | 1.0 - 1.1 |

| Base | Triethylamine (2.2 equiv.) |

| Solvent | DCM or THF |

| Temperature | 0 °C to Room Temp. |

| Reaction Time | 3 - 5 hours |

| Typical Yield | 80 - 95% |

Table 2: Comparison of Arylation Methods for this compound

| Parameter | SNAr | Buchwald-Hartwig Amination |

| Aryl Halide | 1-Fluoro/Chloro-2-nitrobenzene | 2-Bromo/Iodo-nitrobenzene |

| Reagents | Base (K₂CO₃, Et₃N) | Pd Catalyst, Ligand, Base |

| Solvent | DMF, DMSO | Toluene, Dioxane |

| Temperature | 80 - 100 °C | 80 - 110 °C |

| Reaction Time | 4 - 12 hours | 12 - 24 hours |

| Typical Yield | 70 - 90% | 75 - 95% |

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Overall workflow for the synthesis of this compound.

Caption: Reaction mechanisms for SₙAr and Buchwald-Hartwig amination pathways.

References

Navigating the Solubility Landscape of 1-Boc-4-(2-nitrophenyl)piperazine: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of key intermediates is paramount for successful synthesis, purification, and formulation. This technical guide provides an in-depth analysis of the solubility profile of 1-Boc-4-(2-nitrophenyl)piperazine in common organic solvents, drawing upon available data for structurally related compounds and established principles of organic chemistry.

Estimated Solubility Profile

Based on the solubility of analogous compounds and the physicochemical properties of its constituent functional groups, the following table summarizes the expected qualitative solubility of this compound.

| Solvent Family | Common Solvents | Expected Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The polar C-Cl bonds and the overall molecular structure are well-suited to dissolve the compound. A related compound, 1-N-Boc-4-(3-carboxy-4-nitrophenyl)piperazine, is known to be soluble in dichloromethane.[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF is a polar aprotic solvent capable of dissolving a wide range of compounds. Diethyl ether, being less polar, might show slightly lower solubility. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Ethyl acetate is a moderately polar solvent. N-Boc-piperazine, a parent structure, is soluble in ethyl acetate.[2] |

| Ketones | Acetone | Moderate to High | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | The ability of alcohols to hydrogen bond may facilitate the dissolution of the piperazine and nitro functionalities. Both 1-N-Boc-4-(3-carboxy-4-nitrophenyl)piperazine and N-Boc-piperazine are soluble in ethanol.[1][2] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at dissolving a wide array of organic molecules. N-Boc-piperazine is soluble in DMSO.[2] |

| Aromatic Hydrocarbons | Toluene | Low to Moderate | The nonpolar nature of toluene may limit its ability to effectively solvate the more polar regions of the molecule. |

| Nonpolar Hydrocarbons | Hexane, Heptane | Low | The significant polarity imparted by the piperazine and nitrophenyl groups will likely result in poor solubility in nonpolar aliphatic solvents. |

| Aqueous | Water | Insoluble | The presence of the large, hydrophobic Boc group and the aromatic ring is expected to render the compound insoluble in water.[3] The parent piperazine is freely soluble in water, but the Boc-protection dramatically alters this property.[4][5] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol for small-scale solubility testing is recommended. This method is designed to efficiently determine suitable solvents using a minimal amount of the target compound.[3]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

Selection of organic solvents (e.g., Dichloromethane, Methanol, Acetone, Ethyl Acetate, Toluene, DMF, DMSO, etc.)

-

Small glass vials (e.g., 1.5 mL) with caps

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Heating block or water bath

Procedure:

-

Preparation: Weigh approximately 1-2 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add a measured volume (e.g., 100 µL) of the first test solvent to the vial.

-

Initial Mixing: Vortex the vial for 30 seconds and visually inspect for dissolution.

-

Sonication: If the compound has not fully dissolved, place the vial in a water bath sonicator for 5 minutes and observe again.

-

Heating: If undissolved solid remains, gently heat the vial to a controlled temperature (e.g., 40°C) for 5 minutes and check for dissolution.

-

Observation and Recording:

-

If the compound dissolves completely, record the solvent and the approximate concentration. Additional compound can be added incrementally to determine the saturation point.

-

If the compound does not dissolve, document this observation and proceed to the next solvent.

-

-

Systematic Testing: Repeat steps 1-6 for each selected organic solvent.

-

Documentation: Meticulously record all observations, including the solvent used, the amount of compound and solvent, the conditions applied (vortexing, sonication, heating), and the degree of solubility (e.g., freely soluble, sparingly soluble, insoluble).

Logical Workflow for Solubility Assessment

The process of determining the solubility of a compound like this compound can be visualized as a systematic workflow. The following diagram, generated using Graphviz, illustrates a logical progression for solubility testing.

Caption: A flowchart illustrating the systematic workflow for small-scale solubility testing of an organic compound.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of 1-Boc-4-(2-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 1-Boc-4-(2-nitrophenyl)piperazine, a key intermediate in synthetic organic chemistry. The document details the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these techniques.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol .[1] The structure consists of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at one nitrogen and a 2-nitrophenyl group at the other.

Spectroscopic Data

The structural confirmation of this compound is achieved through the combined analysis of various spectroscopic techniques. The quantitative data are summarized below.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.13 - 6.69 | m | 4H | Ar-H of nitrophenyl |

| 3.84 - 3.65 | br d | 4H | 2x CH₂ of piperazine (adjacent to Boc) |

| 3.12 - 3.05 | t | 4H | 2x CH₂ of piperazine (adjacent to Ar) |

| 1.49 | s | 9H | t-Butyl (Boc) |

Data adapted from a study on N-Boc piperazine derived mono-mannich bases.[2]

Table 2: ¹³C NMR Spectroscopic Data

Specific ¹³C NMR data for this compound was not explicitly found in the search results. The following are expected chemical shift ranges based on related structures.

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C=O (Boc) |

| ~140-150 | Ar-C (C-NO₂) |

| ~115-135 | Ar-C |

| ~80 | C(CH₃)₃ (Boc) |

| ~50-55 | CH₂ (piperazine) |

| ~40-45 | CH₂ (piperazine) |

| ~28 | C(CH₃)₃ (Boc) |

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (νₘₐₓ, cm⁻¹) | Assignment |

| 3081 & 3021 | Ar C-H stretch |

| 2975 & 2932 | Alkyl C-H stretch |

| 1690 - 1700 (expected) | C=O stretch (Boc) |

| 1520 & 1340 (expected) | N-O stretch (NO₂) |

| 1302 & 1276 | Ar C-N stretch |

Data adapted from a study on N-Boc piperazine derived mono-mannich bases.[2]

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 308.1 | [M+H]⁺ |

Calculated for C₁₅H₂₂N₃O₄⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).[3] The solution is then filtered into a clean NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.[3][4]

-

Instrumentation: ¹H NMR spectra are recorded on a 400 MHz NMR spectrometer.[2]

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., KBr), and allowing the solvent to evaporate.[5]

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.[6] The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Data Interpretation: The absorption bands are analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

3.3 Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[7] This solution is then further diluted.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of analysis.[8]

-

Data Acquisition: The sample solution is introduced into the ion source where molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[9][10]

-

Data Analysis: The mass spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak provides information about the molecular weight of the compound.

Visualizations

Diagram 1: Workflow for Structure Elucidation

Caption: A logical workflow for the structure elucidation of a target compound.

Diagram 2: Chemical Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

Conclusion

The collective data from ¹H NMR, FT-IR, and Mass Spectrometry provides a consistent and unambiguous confirmation of the chemical structure of this compound. The proton NMR spectrum clearly indicates the presence of the Boc protecting group, the piperazine ring protons, and the substituted aromatic ring. FT-IR spectroscopy confirms the key functional groups, including the carbonyl of the Boc group and the nitro group. Finally, mass spectrometry verifies the molecular weight of the compound. This comprehensive analytical approach is fundamental in synthetic chemistry for the verification of intermediates and final products.

References

- 1. 1-BOC-4-(2-硝基苯基)哌嗪 | 170017-73-9 [m.chemicalbook.com]

- 2. jgtps.com [jgtps.com]

- 3. benchchem.com [benchchem.com]

- 4. web.mit.edu [web.mit.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. fiveable.me [fiveable.me]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-Boc-4-(2-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of 1-Boc-4-(2-nitrophenyl)piperazine, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule primarily relies on the formation of a carbon-nitrogen bond between a protected piperazine ring and a nitrophenyl group. Two predominant synthetic strategies are employed: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. This guide will detail the requisite starting materials for each pathway, provide experimental protocols for the synthesis of the key intermediate 1-Boc-piperazine, and present the reaction schemes for the final product formation.

Core Starting Materials

The synthesis of this compound fundamentally requires two key building blocks: the protected piperazine moiety and an activated nitrophenyl electrophile.

1. 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate): This is the nucleophilic component in the reaction. The tert-butyloxycarbonyl (Boc) protecting group is crucial as it deactivates one of the nitrogen atoms of the piperazine ring, preventing undesired side reactions and allowing for mono-arylation.

2. 2-Halonitrobenzene Derivatives: This is the electrophilic component. The choice of the halogen atom on the nitrobenzene ring is critical and dictates the most suitable reaction pathway.

- For Nucleophilic Aromatic Substitution (SNAr) , highly activated aryl halides are required. Therefore, 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene are the preferred starting materials. The strong electron-withdrawing effect of the nitro group facilitates the addition-elimination mechanism of the SNAr reaction.

- For Buchwald-Hartwig Amination , less reactive aryl halides can be employed. Typically, 1-bromo-2-nitrobenzene or 1-iodo-2-nitrobenzene are used in this palladium-catalyzed cross-coupling reaction.

Synthesis of the Key Intermediate: 1-Boc-piperazine

The selective mono-protection of piperazine is a critical first step in the overall synthesis. The most common and straightforward method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Mono-Boc Protection of Piperazine

Objective: To synthesize 1-Boc-piperazine from piperazine.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (optional, as a base)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine for workup.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 equivalent) in DCM or THF to a concentration of approximately 0.5 M.

-

Boc₂O Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in the same solvent dropwise to the piperazine solution over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 1-3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be purified by column chromatography or recrystallization from a suitable solvent such as ethanol or hexanes.

Quantitative Data for 1-Boc-piperazine Synthesis:

| Parameter | Value | Reference |

| Typical Yield | 80-95% | [1][2] |

| Purity | >97% | [1] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

Synthetic Pathways to this compound

Once 1-Boc-piperazine is obtained, it can be coupled with a suitable 2-halonitrobenzene derivative via one of the following pathways:

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This method is often preferred for its simplicity and the absence of a metal catalyst. The reaction is driven by the activation of the aryl halide by the electron-withdrawing nitro group.

Logical Relationship for SNAr Synthesis

Caption: SNAr reaction workflow.

Pathway 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is particularly useful when the aryl halide is less reactive (e.g., bromide or iodide).[3]

Signaling Pathway for Buchwald-Hartwig Amination

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Comparison of Starting Materials for Synthetic Routes

| Synthetic Route | Aryl Halide Starting Material | Catalyst/Reagents | Advantages | Disadvantages |

| SNAr | 1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene | Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | Metal-free, simpler workup, often lower cost. | Requires highly activated aryl halide, may require harsh conditions. |

| Buchwald-Hartwig | 1-Bromo-2-nitrobenzene or 1-Iodo-2-nitrobenzene | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | Broader substrate scope, milder reaction conditions. | Requires expensive and air-sensitive catalyst/ligand, potential for metal contamination in the product.[4] |

Conclusion

The selection of starting materials for the synthesis of this compound is intrinsically linked to the chosen synthetic strategy. For a more direct, metal-free approach, the Nucleophilic Aromatic Substitution with 1-fluoro- or 1-chloro-2-nitrobenzene is a viable option. However, for a more versatile and often milder reaction, the Buchwald-Hartwig amination utilizing 1-bromo- or 1-iodo-2-nitrobenzene is a powerful alternative. A secure and efficient supply of high-purity 1-Boc-piperazine is fundamental to the success of either approach. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions regarding the procurement of starting materials and the selection of the most appropriate synthetic route for their specific needs.

References

Potential Pharmacological Activities of 1-Boc-4-(2-nitrophenyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a ubiquitous feature in a vast array of pharmacologically active compounds, attributable to its favorable physicochemical properties and versatile synthetic handles. This technical guide explores the potential pharmacological activities of a specific subclass: 1-Boc-4-(2-nitrophenyl)piperazine derivatives. While direct and extensive research on this particular scaffold is nascent, this document synthesizes available data on closely related nitrophenylpiperazine and piperazine derivatives to extrapolate potential therapeutic applications. This guide covers potential anticancer, antimicrobial, and enzyme inhibitory activities, providing available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key concepts to facilitate further research and drug development in this area.

Introduction: The Prominence of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its presence in numerous approved drugs stems from its ability to impart desirable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for interacting with various biological targets.[2] The derivatization of the piperazine core, particularly with aryl groups, has led to the discovery of compounds with a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antifungal, and central nervous system (CNS) effects.[2][3][4][5]

The focus of this guide, the this compound core, incorporates two key features: the tert-butyloxycarbonyl (Boc) protecting group and a 2-nitrophenyl substituent. The Boc group offers a strategic advantage in multi-step syntheses, allowing for controlled reactions at the unprotected nitrogen. The nitrophenyl group, particularly the ortho-nitro substitution, introduces specific electronic and steric properties that can modulate the pharmacological profile of the molecule. This guide aims to provide a comprehensive overview of the potential therapeutic avenues for derivatives of this core structure.

Potential Pharmacological Activities and Quantitative Data

Based on studies of analogous compounds, this compound derivatives hold potential in several therapeutic areas. The following sections summarize the available quantitative data for closely related compounds.

Enzyme Inhibition: Tyrosinase

Recent studies have highlighted nitrophenylpiperazine derivatives as promising inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[6][7] Overactivity of tyrosinase is implicated in various skin hyperpigmentation disorders. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound ID | Structure (Related Nitrophenylpiperazine Derivative) | Tyrosinase IC50 (µM) | Reference |

| 4l | Derivative featuring an indole moiety at the N-1 position of the piperazine ring. | 72.55 | [6][7] |

Note: The structures of the specific compounds from the referenced study are proprietary to the study and are described therein.

Antimicrobial and Antifungal Activity

Piperazine derivatives have been extensively investigated for their antimicrobial and antifungal properties.[5][8][9][10] The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes. The minimum inhibitory concentration (MIC) is a standard measure of efficacy.

| Related Compound Class | Test Organism | MIC (µM) | Reference |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 | [1] |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 | [1] |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 | [1] |

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 | [1] |

Anticancer Activity

The anticancer potential of piperazine derivatives has been demonstrated against various cancer cell lines.[3][4][11][12] The cytotoxic effects are often evaluated by determining the concentration required to inhibit 50% of cell growth (GI50) or the half-maximal inhibitory concentration (IC50).

| Related Compound Class | Cancer Cell Line | GI50/IC50 (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [12] |

| Benzothiazole-piperazine derivatives | HUH-7, MCF-7, HCT-116 | Active | [3] |

| 1-substituted-4-phenylpiperazine derivatives | C6 (Rat Brain Glioma), MCF-7 (Breast Cancer) | Active | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to evaluating the pharmacological potential of this compound derivatives.

Synthesis of 1-Boc-4-(aryl)piperazine Derivatives

A general synthetic route to piperazine derivatives involves the coupling of a substituted amine with a suitable electrophile.[9]

General Procedure:

-

Intermediate Formation: A common method involves the reaction of a substituted benzenethiol with a chloro-nitrobenzene to form an intermediate.[9]

-

Reduction: The nitro group of the intermediate is then reduced, typically using an iron-acetic acid system, to yield an aniline derivative.[9]

-

Cyclization: The resulting aniline is cyclized with bis(2-chloroethyl)amine hydrochloride to form the piperazine moiety.[9]

-

Derivatization: The final derivatives can be obtained by reacting the piperazine core with various electrophiles in the presence of a base.[9]

In Vitro Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of mushroom tyrosinase.[6]

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Test compounds dissolved in DMSO

-

96-well microplate reader

Procedure:

-

Prepare solutions of L-DOPA and tyrosinase in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, test compound solution at various concentrations, and tyrosinase solution.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of inhibition and determine the IC50 value by plotting inhibition against compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against various bacterial and fungal strains.[1][8]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds serially diluted in the appropriate broth

-

96-well microplates

-

Bacterial or fungal inoculum adjusted to a standard concentration (e.g., 0.5 McFarland)

Procedure:

-

In a 96-well plate, add the appropriate broth to all wells.

-

Add the test compound to the first well and perform serial dilutions across the plate.

-

Add the standardized microbial inoculum to each well.

-

Include positive (microbes only) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI50 or IC50 value.

Visualizations

General Synthetic Workflow

Caption: General synthetic pathway for aryl piperazine derivatives.

Experimental Workflow for In Vitro Assays

Caption: Workflow for in vitro pharmacological evaluation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Extrapolation from related nitrophenylpiperazine and broader piperazine derivative research suggests potential applications in oncology, infectious diseases, and dermatology (via tyrosinase inhibition). The synthetic tractability of the piperazine core allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies.

Future research should focus on the systematic synthesis and pharmacological evaluation of a library of this compound derivatives. Key steps should include:

-

Diverse Derivatization: Exploration of a wide range of substituents at the unprotected piperazine nitrogen to modulate potency, selectivity, and pharmacokinetic properties.

-

Broad Pharmacological Screening: Testing against a comprehensive panel of biological targets, including various cancer cell lines, microbial strains, and enzymes.

-

Mechanism of Action Studies: For active compounds, elucidation of the specific molecular mechanisms underlying their pharmacological effects.

-

In Vivo Evaluation: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

By systematically exploring the chemical space around the this compound core, the scientific community can unlock its full therapeutic potential.

References

- 1. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. impressions.manipal.edu [impressions.manipal.edu]

- 11. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note and Protocol: Step-by-Step Synthesis of 1-Boc-4-(2-nitrophenyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Boc-4-(2-nitrophenyl)piperazine is a valuable building block in medicinal chemistry and drug discovery. The presence of the Boc-protected piperazine moiety allows for selective functionalization, while the 2-nitrophenyl group can be further modified, for instance, through reduction of the nitro group to an amine, enabling the synthesis of a diverse range of complex molecules and potential pharmaceutical candidates. This document provides a detailed, step-by-step protocol for the synthesis of this compound, involving a two-step procedure: the mono-Boc protection of piperazine followed by a nucleophilic aromatic substitution reaction.

Experimental Protocols

This synthesis is performed in two main stages:

-

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (1-Boc-piperazine)

-

Step 2: Synthesis of tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate (this compound)

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate

Principle: This step involves the selective protection of one of the nitrogen atoms of piperazine using di-tert-butyl dicarbonate (Boc₂O). By controlling the stoichiometry and reaction conditions, the formation of the di-substituted byproduct can be minimized.

Materials and Reagents:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM).

-

Stir the solution at room temperature.

-

Prepare a solution of di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous DCM.

-

Add the Boc₂O solution dropwise to the piperazine solution over 2-3 hours using a dropping funnel.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for an additional 20-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with deionized water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 1-Boc-piperazine can be purified by column chromatography on silica gel or used directly in the next step if purity is deemed sufficient.

Step 2: Synthesis of tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate

Principle: This step involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nitro group on the aromatic ring of 1-fluoro-2-nitrobenzene activates the ortho position for nucleophilic attack by the unprotected secondary amine of 1-Boc-piperazine.

Materials and Reagents:

-

tert-butyl piperazine-1-carboxylate (from Step 1)

-

1-Fluoro-2-nitrobenzene

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add tert-butyl piperazine-1-carboxylate (1.0 equivalent), 1-fluoro-2-nitrobenzene (1.0-1.2 equivalents), and potassium carbonate (2.0-3.0 equivalents).

-

Add a suitable solvent, such as dimethylformamide (DMF).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characterization

| Parameter | Step 1: 1-Boc-piperazine | Step 2: this compound |

| Reactants | Piperazine, Di-tert-butyl dicarbonate | 1-Boc-piperazine, 1-Fluoro-2-nitrobenzene |

| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |

| Base | - | Potassium Carbonate (K₂CO₃) |

| Temperature | Room Temperature | 80-100 °C |

| Reaction Time | 22-27 hours | 4-12 hours |

| Typical Yield | ~80-95% | ~70-90% |

| Appearance | White to off-white solid | Light yellow to brown solid[1] |

| Molecular Formula | C₉H₁₈N₂O₂ | C₁₅H₂₁N₃O₄[2] |

| Molecular Weight | 186.25 g/mol | 307.34 g/mol [2] |

| Melting Point | 43-47 °C | Not available (A similar compound, 1-Boc-4-(5-nitro-2-pyridyl)piperazine, has a melting point of 168-172 °C) |

| ¹H NMR (CDCl₃) | Expected peaks: ~3.4 (t, 4H), ~2.8 (t, 4H), 1.45 (s, 9H) | Expected peaks: Aromatic protons (4H), piperazine protons (8H), Boc protons (s, 9H) |

| ¹³C NMR (CDCl₃) | Expected peaks: ~154.8, ~79.5, ~44.0, ~28.4 | Expected peaks: Aromatic carbons, piperazine carbons, Boc carbons |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 1-Boc-4-(2-nitrophenyl)piperazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-nitrophenyl)piperazine is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. The presence of the Boc-protected piperazine moiety allows for selective functionalization, while the 2-nitrophenyl group can be readily modified or act as a crucial pharmacophoric element. This document provides detailed application notes on its use in the development of atypical antipsychotics and includes relevant experimental protocols and data.

Application in the Development of Atypical Antipsychotics

Derivatives of 1-(2-nitrophenyl)piperazine have shown significant promise as atypical antipsychotic agents. These compounds typically exhibit a high affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. The balance of activity at these two receptors is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.

Quantitative Data: Receptor Binding Affinities

A series of N-(2-nitrophenyl)piperazine derivatives were synthesized and evaluated for their binding affinity to rat dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors. The binding affinities, expressed as pKi values, are summarized in the table below. A higher pKi value indicates a stronger binding affinity. For comparison, data for the atypical antipsychotic drug Clozapine is also included.[1][2]

| Compound ID | Structure | D2 (pKi) | 5-HT2A (pKi) | α1 (pKi) | 5-HT2A/D2 Ratio |

| 6a | 5-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1,3-dihydro-2H-benzimidazole-2-thione | 6.8 | 7.9 | 7.2 | 1.16 |

| 6b | 4-Fluoro-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1,3-dihydro-2H-benzimidazole-2-thione | 7.1 | 8.1 | 7.4 | 1.14 |

| 6c | 4-Bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1,3-dihydro-2H-benzimidazole-2-thione | 7.3 | 8.3 | 7.6 | 1.14 |

| 7a | 5-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole | 7.5 | 8.5 | 7.8 | 1.13 |

| 7b | 4-Fluoro-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole | 7.8 | 8.8 | 8.0 | 1.13 |

| 7c | 4-Bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole | 8.0 | 9.0 | 8.2 | 1.13 |

| Clozapine | - | 7.2 | 8.1 | 7.9 | 1.13 |

Data sourced from Andrić, D., et al. (2007). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. Journal of the Serbian Chemical Society.[1][2]

Experimental Protocols

General Synthesis of N-(2-nitrophenyl)piperazine Derivatives

The synthesis of the target compounds involves a multi-step process starting from the appropriate substituted phenylenediamines. The general workflow is depicted in the diagram below.

Protocol for Radioligand Receptor Binding Assays

The following are generalized protocols for determining the binding affinity of synthesized compounds to dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors.

1. Membrane Preparation:

-

Source: Rat brain tissue (e.g., striatum for D2, cortex for 5-HT2A and α1) or cultured cells expressing the receptor of interest.

-

Procedure:

-

Homogenize the tissue or cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[3][4]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[5][6]

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

2. Competitive Radioligand Binding Assay:

-

Materials:

-

Receptor-containing membrane preparation.

-

Radioligand:

-

Test compounds (N-(2-nitrophenyl)piperazine derivatives) at various concentrations.

-

Non-specific binding control: A high concentration of a known, non-radiolabeled antagonist for the respective receptor (e.g., haloperidol for D2, ketanserin for 5-HT2A, phentolamine for α1).[5][6]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl2).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[3][5]

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[5]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway of Atypical Antipsychotics

The therapeutic effects of atypical antipsychotics are believed to stem from their combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is associated with the reduction of positive symptoms of schizophrenia. Simultaneously, the blockade of 5-HT2A receptors is thought to enhance dopamine release in other brain regions, such as the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms and a lower incidence of extrapyramidal side effects.[1][9][10][11][12][13]

Conclusion

This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents, particularly in the field of psychiatry. The derivatives of this compound have demonstrated potent and well-balanced affinities for key receptors implicated in the pathophysiology of schizophrenia. The provided protocols offer a foundation for the synthesis and pharmacological evaluation of new chemical entities based on this privileged structure. Further exploration of this chemical space may lead to the discovery of next-generation antipsychotics with improved efficacy and safety profiles.

References

- 1. How Do They Work? :: Antipsychotic Drugs [mda06mh.webnode.page]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How do the atypical antipsychotics work? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Application Note: Boc Deprotection of 1-Boc-4-(2-nitrophenyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] In drug discovery and development, piperazine scaffolds are prevalent, and the efficient deprotection of N-Boc-piperazine derivatives is a critical step in the synthesis of many active pharmaceutical ingredients. This application note provides detailed protocols for the deprotection of 1-Boc-4-(2-nitrophenyl)piperazine to yield 1-(2-nitrophenyl)piperazine, a key intermediate for various synthetic applications. Two common and effective acid-catalyzed methods are presented: one using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and another using Hydrochloric acid (HCl) in 1,4-Dioxane.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through protonation of the carbamate's carbonyl oxygen.[3][4] This is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4] The tert-butyl cation is typically scavenged by a nucleophile or eliminated to form isobutylene gas.[4] Due to the acidic conditions, the resulting amine is usually obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Experimental Protocols

Two primary protocols are outlined below. The choice between them often depends on the downstream application and the desired salt form of the product.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to ensure the complete consumption of the starting material.[5]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and common for Boc deprotection.[5] The work-up typically involves neutralization to obtain the free base.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1–0.2 M) in a round-bottom flask.[5]

-

Cool the solution to 0 °C using an ice bath.

-